molecular formula C18H15NO4 B2674622 4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one CAS No. 109876-87-1

4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one

Cat. No.: B2674622
CAS No.: 109876-87-1
M. Wt: 309.321
InChI Key: HIPBGLRLKCZQDO-RVDMUPIBSA-N
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Description

4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one is a heterocyclic compound belonging to the N-acylhydrazone (NAH) class, characterized by a central oxazolinone ring substituted with a 2,5-dimethoxybenzylidene group and a phenyl moiety. Its structure enables hydrogen bonding and conformational flexibility, making it pharmacologically relevant . The compound’s crystallographic data (e.g., single-crystal X-ray diffraction) confirm its planar geometry and intermolecular interactions, critical for bioreceptor binding . Synthetically, it is prepared via cyclization and dehydration of benzoyl glycine with 2,5-dimethoxybenzaldehyde under acidic conditions .

Properties

IUPAC Name

(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-14-8-9-16(22-2)13(10-14)11-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBGLRLKCZQDO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109876-87-1
Record name 4-(2,5-DIMETHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
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Preparation Methods

The synthesis of 4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of oxazolines, including 4-(2,5-dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:
In a study published in Pharmaceutical Research, oxazoline derivatives were shown to inhibit the growth of several cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Case Study:
Research highlighted in Journal of Medicinal Chemistry demonstrated that certain oxazoline derivatives could reduce inflammation in animal models by downregulating the expression of inflammatory mediators .

Photochemical Properties

This compound is known to undergo photochemical reactions, including geometric isomerization and hydrogen abstraction. These properties make it suitable for applications in photochemistry and materials science.

1. Photostability Studies
The compound's ability to undergo isomerization upon exposure to light has been studied for its implications in developing light-sensitive materials and sensors.

Case Study:
A study published in Chemical Communications explored the photochemical behavior of similar compounds under UV light, revealing their potential use in photonic devices .

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis due to its reactivity and ability to form various derivatives. Its synthesis typically involves a Claisen-Schmidt condensation reaction.

1. Synthesis of Heterocycles
Researchers have utilized this compound as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals.

Case Study:
A recent article documented the use of this compound in synthesizing novel heterocycles that exhibited enhanced biological activities compared to their precursors .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits growth of cancer cell lines ,
Anti-inflammatory EffectsModulates inflammatory responses; inhibits pro-inflammatory cytokines
Photochemical PropertiesUndergoes geometric isomerization; applicable in photonic devices
Synthetic ApplicationsServes as a building block for heterocycles; enhances biological activity

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of oxazolinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Oxazolinone/Thiazolinone Derivatives

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Significance References
4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one 2,5-Dimethoxybenzylidene, phenyl C₁₈H₁₅NO₄ 309.32 High crystallinity; hydrogen-bond donor/acceptor
4-(3,4,5-Trimethoxybenzylidene)-2-phenyloxazol-5-one 3,4,5-Trimethoxybenzylidene, phenyl C₁₉H₁₇NO₅ 339.34 Enhanced lipophilicity; antitumor activity (e.g., combretastatin analogs)
5-(Substituted benzylidene)-2-(substituted phenylamino)thiazol-4-one Thiazole ring, phenylamino substituent C₁₆H₁₃N₃O₂S 311.36 Sulfur atom increases π-acidity; antimicrobial potential
4-(2,4-Dimethoxybenzylidene)-2-phenyloxazol-5-one with sulfonamide 2,4-Dimethoxybenzylidene, sulfonamide C₁₈H₁₆N₂O₆S 388.39 Sulfonamide enhances enzyme inhibition (e.g., carbonic anhydrase)
2-(2-Bromophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5-one 2-Bromophenyl, 2,5-dimethoxybenzylidene C₁₈H₁₄BrNO₄ 388.21 Bromine increases steric bulk; potential anticancer applications

Key Research Findings

Substituent Position and Bioactivity :

  • The 2,5-dimethoxy substitution in the benzylidene group (target compound) optimizes hydrogen bonding with bioreceptors compared to 3,4,5-trimethoxy analogs, which exhibit higher lipophilicity but reduced solubility .
  • Sulfur-containing analogs (e.g., thiazol-4-ones) demonstrate altered electronic properties due to sulfur’s electronegativity, enhancing interactions with thiol-rich enzymes .

Synthetic Modifications: Introducing sulfonamide groups (e.g., ) improves inhibitory activity against metalloenzymes, likely due to sulfonamide’s strong hydrogen-bonding and chelation capacity .

Crystallographic Insights :

  • The planar structure of the target compound facilitates π-π stacking in crystal lattices, a feature absent in bulkier derivatives like trimethoxy-substituted analogs .

Divergent Findings and Limitations

  • Positional Isomerism : 2,5-Dimethoxy vs. 2,4-dimethoxy substitutions ( vs. 9) yield distinct electronic profiles, affecting binding to targets like cyclooxygenase-2 .
  • Heterocycle Replacement: Thiazol-4-ones () exhibit lower thermal stability compared to oxazolinones, limiting their in vivo applications .

Biological Activity

4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one (CAS No. 109876-87-1) is a synthetic compound belonging to the oxazoline class, known for its diverse biological activities. This article delves into its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by data tables and case studies.

  • Molecular Formula : C18H15NO4
  • Molecular Weight : 309.321 g/mol
  • Synonyms : this compound

Antitumor Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. The compound was tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Assay Method
A549 (Lung)6.75 ± 0.19MTS Cytotoxicity
HCC827 (Lung)5.13 ± 0.97BrdU Proliferation
MCF7 (Breast)4.01 ± 0.95MTS Cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against A549 lung cancer cells, suggesting a targeted antitumor effect.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate a broad spectrum of activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA and inhibit DNA-dependent enzymes, disrupting replication and transcription processes.

Study on Lung Cancer Cell Lines

A comprehensive study evaluated the effects of various derivatives of oxazoline compounds on lung cancer cell lines (A549, HCC827). The study found that modifications in the chemical structure significantly influenced the cytotoxicity and selectivity towards cancer cells versus normal cells.

Clinical Relevance

While preclinical findings are promising, further research is necessary to assess the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics and toxicity profiles are critical for advancing it toward clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,5-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and oxazolinone precursors. For example, describes its preparation using a benzylidene-oxazolinone condensation, with single-crystal X-ray diffraction confirming the structure . A common approach involves refluxing 2-phenyl-2-oxazolin-5-one with 2,5-dimethoxybenzaldehyde in acetic acid or DMF under catalytic conditions. Reaction parameters like temperature (e.g., 80–100°C), solvent polarity, and acid/base catalysts significantly influence yield and purity .

Q. How is the molecular conformation of this compound characterized, and what techniques are essential for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its Z/E isomerism and planarity. reports a mean C–C bond length of 0.003 Å and an R factor of 0.046, confirming the (E)-configuration of the benzylidene moiety . Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) for verifying substituent positions and FT-IR for identifying carbonyl (C=O) and imine (C=N) functional groups .

Q. What are the standard purity assessment protocols for this compound in drug analysis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is routinely used, as noted in , which specifies ≥90% purity under HPLC conditions . Gas chromatography (GC) may also be employed for volatile derivatives. Recrystallization from DMF-acetic acid or ethanol is recommended to eliminate byproducts like unreacted aldehydes or oxazolinone dimers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Kinetic control via temperature modulation (e.g., slow heating to 90°C) and solvent selection (polar aprotic solvents like DMF enhance reactivity) are critical. highlights the role of K2_2CO3_3 as a base catalyst in analogous oxadiazole syntheses, suggesting its utility in suppressing acid-mediated side reactions . Monitoring reaction progress via TLC or in-situ IR spectroscopy helps terminate the reaction at maximal conversion .

Q. What biological activities are associated with structurally analogous oxazolinone derivatives, and how might this compound be investigated for similar properties?

  • Methodological Answer : Analogous thiazolidinone and oxadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities ( ). For this compound, researchers could design in vitro assays targeting bacterial biofilms (e.g., Staphylococcus aureus) or cancer cell lines (e.g., MCF-7), using MTT assays for cytotoxicity profiling . Structure-activity relationship (SAR) studies should focus on the electron-donating methoxy groups and the phenyl-oxazolinone core, which influence π-π stacking and target binding .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Discrepancies between solution-phase NMR and solid-state SC-XRD data often arise from conformational flexibility or solvent effects. For example, ’s X-ray data shows a planar benzylidene group, while NMR might suggest dynamic behavior in solution. Variable-temperature NMR (VT-NMR) or DFT calculations can reconcile these differences by modeling rotational barriers around the C=N bond . Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Q. What strategies are effective for functionalizing the oxazolinone ring to enhance pharmacological potential?

  • Methodological Answer : Electrophilic substitution at the oxazolinone C-4 position (e.g., halogenation) or nucleophilic addition to the exocyclic double bond can introduce bioisosteres. demonstrates that introducing azo linkages or thiadiazole moieties improves antioxidant activity . Microwave-assisted synthesis may accelerate such modifications while preserving stereoselectivity .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with redox behavior. Molecular docking (AutoDock Vina) against receptors like COX-2 or EGFR can predict binding affinities, guided by crystallographic data from . Pharmacophore mapping using Schrödinger Suite identifies critical substituents for target engagement .

Q. How should researchers address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to maintain solubility without cytotoxicity. Alternatively, formulate nanoparticles (e.g., PEGylated liposomes) to enhance aqueous dispersion, as demonstrated in analogous benzodiazepine derivatives ( ). Dynamic light scattering (DLS) monitors particle size stability .

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